4-chloro-2-(1H-1,2,3-triazol-4-yl)phenol
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Overview
Description
- MMG-0358 is a novel potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is an enzyme involved in the catabolism of tryptophan, playing a crucial role in immune regulation and tolerance.
- MMG-0358 exhibits low cytotoxicity and higher selectivity for IDO1 over tryptophan 2,3-dioxygenase (TDO) . TDO is another enzyme responsible for tryptophan metabolism.
- The compound’s chemical structure and properties are not explicitly provided in the available information.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for MMG-0358 are not disclosed in the available data.
- Industrial production methods remain undisclosed as well.
Chemical Reactions Analysis
- Without detailed synthetic pathways, it’s challenging to discuss specific reactions or reagents.
- given its IDO1 inhibitory activity, MMG-0358 likely interacts with the active site of the enzyme, affecting tryptophan metabolism.
- Major products formed during its synthesis or interactions are not specified.
Scientific Research Applications
- MMG-0358’s applications span various scientific fields:
Chemistry: Potential use in drug discovery and development, especially for targeting IDO1.
Biology: Investigating immune responses, inflammation, and tryptophan metabolism.
Medicine: Research into immunotherapy, cancer treatment, and autoimmune diseases.
Industry: Developing IDO1 inhibitors for therapeutic purposes.
Mechanism of Action
- MMG-0358 inhibits IDO1, impacting the kynurenine pathway.
- Mechanistically, it likely interferes with the conversion of tryptophan to kynurenine, affecting immune responses and tumor microenvironments.
- Molecular targets and downstream pathways need further exploration.
Comparison with Similar Compounds
- Unfortunately, specific similar compounds are not mentioned in the available data.
- Further research would be necessary to identify related inhibitors and highlight MMG-0358’s uniqueness.
Properties
IUPAC Name |
4-chloro-2-(2H-triazol-4-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-5-1-2-8(13)6(3-5)7-4-10-12-11-7/h1-4,13H,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDFMTBYKCBTSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NNN=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does MMG-0358 interact with IDO1 at the molecular level?
A: MMG-0358 is a potent inhibitor of IDO1, the enzyme catalyzing the first and rate-limiting step in tryptophan metabolism via the kynurenine pathway. While the precise molecular details of its inhibitory action are still under investigation, a study utilizing X-ray crystallography successfully determined the structure of IDO1 in complex with ferric heme and MMG-0358 []. This structural data provides crucial insights into the binding mode and interactions of MMG-0358 within the enzyme active site. Further research combining experimental and computational approaches is likely to elucidate the full mechanism of inhibition and guide the development of even more effective IDO1 inhibitors.
Q2: What is the significance of determining the crystal structure of IDO1 in complex with MMG-0358?
A: The successful determination of the IDO1-MMG-0358 complex crystal structure represents a major advancement in the field []. This structural information is critical for understanding how MMG-0358 binds to and inhibits IDO1 activity at the atomic level. Before this study, the lack of structural data for this specific complex limited the understanding of MMG-0358's mode of action. Having the crystal structure enables researchers to visualize the key interactions between the inhibitor and the enzyme's active site, facilitating structure-based drug design efforts and providing a framework for developing more potent and selective IDO1 inhibitors.
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